molecular formula C25H28FN5O2S B2918100 N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-54-4

N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2918100
CAS RN: 1114830-54-4
M. Wt: 481.59
InChI Key:
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Description

N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H28FN5O2S and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Analgesic Activity : Compounds bearing the [1,2,4]triazolo[4,3-a]quinazoline moiety have been synthesized and evaluated for analgesic activity, showcasing the potential for developing new pain relief medications (Saad, Osman, & Moustafa, 2011).

  • Anticancer Activity : A series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides were synthesized and evaluated for positive inotropic activity, with some derivatives exhibiting favorable activity compared to standard drugs, indicating potential applications in cancer treatment (Liu et al., 2009).

  • Antimicrobial Activity : Novel quinoline derivatives containing an azole nucleus have been prepared and evaluated for antimicrobial activity, demonstrating the utility of these compounds in addressing microbial infections (Özyanik et al., 2012).

  • Computer Prediction of Biological Activity : The virtual library of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides has been modeled for their biological activity spectrum and acute toxicity, identifying compounds with potential antineurotic activity suitable for treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Chemical Synthesis and Characterization

  • Ribosylation of Fused Quinazolines : The synthesis of new [1,2,4]Triazolo[5,1-b]- and [1,2,4]Triazino[3,2-b] quinazoline nucleosides, which possess fluorescence properties, suggesting their application in fluorescence-based studies and assays (Break, Mosselhi, & Elshafai, 2013).

  • Cascade Cyclization Reactions : Research into cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones has led to the creation of novel [1,2,4]triazolo[5,1-b]quinazolin-8-ones, expanding the toolbox for synthesizing complex heterocyclic compounds (Lipson et al., 2006).

properties

IUPAC Name

N-butan-2-yl-1-[(4-fluorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O2S/c1-5-16(4)27-22(32)18-8-11-20-21(12-18)31-24(30(23(20)33)13-15(2)3)28-29-25(31)34-14-17-6-9-19(26)10-7-17/h6-12,15-16H,5,13-14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKACOPJHVJIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)F)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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